Product packaging for 4-Bromobenzo[b]thiophen-3-amine(Cat. No.:)

4-Bromobenzo[b]thiophen-3-amine

Cat. No.: B13144690
M. Wt: 228.11 g/mol
InChI Key: IVBVKRVFZOAZPB-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene Core Structures in Organic Synthesis

Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.orgnumberanalytics.com This core structure is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile scaffold for creating more complex, biologically active molecules. numberanalytics.comresearchgate.net The unique electronic properties and reactivity of the benzo[b]thiophene nucleus make it a valuable building block in the development of pharmaceuticals and functional materials. numberanalytics.comguidechem.com Its derivatives are integral to a variety of approved drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.org

The Role of Halogen and Amine Functionalities in Modulating Chemical Reactivity

The introduction of halogen and amine groups onto the benzo[b]thiophene core dramatically influences its chemical behavior. Halogens, being electronegative, withdraw electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution. quora.com However, the specific position of the halogen can direct the course of further reactions. vulcanchem.com The carbon-halogen bond also provides a reactive site for nucleophilic substitution and cross-coupling reactions. vulcanchem.comyoutube.com

Amine groups, conversely, are generally electron-donating, increasing the electron density of the aromatic system and making it more susceptible to electrophilic attack. libretexts.org The lone pair of electrons on the nitrogen atom also imparts basicity and nucleophilicity to the molecule. libretexts.orgpressbooks.pub When both a halogen and an amine group are present, their combined electronic and steric effects create a unique reactivity profile, allowing for selective chemical modifications at different positions of the benzo[b]thiophene scaffold. vulcanchem.com

Contextual Importance of 4-Bromobenzo[b]thiophen-3-amine within Heterocyclic Chemistry Research

This compound stands as a compound of significant interest within heterocyclic chemistry. Its structure, featuring a bromine atom at the 4-position and an amine group at the 3-position, provides two distinct points for chemical manipulation. vulcanchem.com This dual functionality makes it a highly versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. researchgate.net The specific arrangement of the bromo and amino substituents on the benzo[b]thiophene core allows for regioselective reactions, enabling the targeted construction of molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B13144690 4-Bromobenzo[b]thiophen-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2

InChI Key

IVBVKRVFZOAZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)N

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 4 Bromobenzo B Thiophen 3 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the benzo[b]thiophene core is a key site for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, making 4-bromobenzo[b]thiophen-3-amine a versatile building block in organic synthesis.

SNAr Reactions with Various Nucleophiles (e.g., Oxygen, Nitrogen, Carbon-based)

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental tool for the formation of new bonds. In the case of this compound, the electron-withdrawing nature of the benzo[b]thiophene ring system facilitates the attack of nucleophiles at the carbon bearing the bromine atom.

Nitrogen Nucleophiles: Reactions with various amines, such as piperidine (B6355638) and pyrrolidine, can lead to the displacement of the bromide to form the corresponding N-substituted aminobenzo[b]thiophenes. washington.edu These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated. The success of these reactions can, however, be influenced by the nature of other substituents on the benzo[b]thiophene ring. For instance, in related systems like 3-bromo-2-nitrobenzo[b]thiophene, reactions with anilines in the presence of a non-nucleophilic base can yield the expected 3-amino-2-nitrobenzo[b]thiophenes. researchgate.net

Carbon Nucleophiles: Cyanation of bromo-substituted benzo[b]thiophene derivatives, a reaction involving a carbon-based nucleophile (cyanide), has been successfully demonstrated. For example, 4-bromobenzo[1,2-d:4,5-d′]bis( ontosight.airesearchgate.netthiadiazole) can be converted to the corresponding carbonitrile using copper(I) cyanide in DMF. researchgate.net This suggests that similar transformations could be applicable to this compound, providing a route to carboxylic acid derivatives or other functionalities via the nitrile group.

Impact of Amine Group on Nucleophilic Aromatic Substitution

The presence of the amine group at the 3-position has a significant electronic influence on the SNAr reactivity of the compound. The amino group is a strong electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack by increasing the electron density of the ring system. numberanalytics.com This effect would make the displacement of the bromine atom more challenging compared to an analogous compound without the amine group.

However, the relative positioning of the amine and bromine groups is crucial. The electron-donating effect of the amine group is most pronounced at the ortho and para positions. numberanalytics.com In this compound, the bromine is ortho to the amine group, which could potentially hinder nucleophilic attack. Conversely, the amine group can also participate in directing the regioselectivity of reactions and can be a site for further chemical modifications, which can in turn influence the reactivity at the C4-Br bond.

Cross-Coupling Chemistry Involving the Bromine Atom

The bromine atom of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl structures. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. vu.nl The bromine atom in this compound makes it a suitable substrate for such couplings.

Research has shown that bromo-substituted aromatic compounds, including those with amine functionalities, can successfully undergo Suzuki-Miyaura coupling. nih.govmdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been reported to give good yields, particularly with electron-rich boronic acids. mdpi.com This suggests that this compound could be coupled with a range of aryl- and heteroarylboronic acids to generate a library of novel benzo[b]thiophene derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood mdpi.com
4,8-dibromobenzo[1,2-d:4,5-d′]bis( ontosight.airesearchgate.netthiadiazole)(2-ethylhexyl)thiophenePd(OAc)₂Potassium pivalateToluene (B28343)Moderate nih.gov

Heck-Type Reactions and Related Arylation Processes

Direct C-H Arylation and Thienylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of this compound, the bromine atom can serve as the coupling partner for the C-H activation of another aromatic or heteroaromatic ring.

Studies on related systems, such as benzo[1,2-d:4,5-d′]bis( ontosight.airesearchgate.netthiadiazole), have demonstrated that palladium-catalyzed direct C-H arylation with bromoarenes and -thiophenes is a viable method for forming new C-C bonds. nih.gov Furthermore, direct C-H arylation of thiophene (B33073) derivatives with aryl bromides has been achieved, with the choice of base being crucial to favor the desired C-C coupling over competing C-N coupling (amination) reactions. researchgate.net This highlights the potential for this compound to be used as an arylating agent in direct C-H functionalization reactions.

Table 2: Examples of Direct C-H Arylation Reactions

SubstrateAryl HalideCatalystBaseNotesReference
Benzo[1,2-d:4,5-d′]bis( ontosight.airesearchgate.netthiadiazole)Bromo(iodo)arenes and -thiophenesPd(OAc)₂ / di-tert-butyl(methyl)phosphonium tetrafluoroborateNot specifiedSelective formation of mono- and di-arylated products. nih.gov
Methyl 3-amino-4-methylthiophene-2-carboxylateAryl bromidesPd(OAc)₂Potassium acetateInhibits amination side reaction. researchgate.net
Benzo[b]thiophenesIodoarenesPdCl₂/P[OCH(CF₃)₂]₃Not specifiedSelective β-arylation. nih.gov

Negishi Cross-Coupling and Organometallic Intermediates

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is applicable to this compound. This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The bromine atom at the 4-position of the benzo[b]thiophene ring makes this compound a suitable substrate for such coupling reactions.

The general scheme for a Negishi coupling involves an organozinc reagent (R'-ZnX) reacting with an aryl halide (R-X), like this compound, to form a new C-C bond (R-R'). wikipedia.org Palladium catalysts are often preferred due to their higher yields and greater tolerance for various functional groups. wikipedia.org

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The formation of organometallic intermediates is a key part of this process. In the context of this compound, the reaction would be initiated by the oxidative addition of the C-Br bond to a low-valent palladium or nickel complex. This is followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The versatility of the Negishi coupling allows for the introduction of a wide range of alkyl, aryl, alkenyl, and alkynyl groups at the 4-position of the benzo[b]thiophene core. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied in the synthesis of complex organic molecules, including those with pharmaceutical applications. wikipedia.orgresearchgate.net The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields and selectivity. nih.govorganic-chemistry.org

Table 1: Illustrative Negishi Cross-Coupling Reactions

EntryAryl HalideOrganozinc ReagentCatalystProductYield (%)Reference
12-BromopyridineArylzinc ChlorideTetrakis(triphenylphosphine)palladium(0)2,2'-Bipyridine- wikipedia.org
2o-Iodotolueneo-Tolylzinc ChlorideTetrakis(triphenylphosphine)palladium(0)Biphenyl- wikipedia.org
3(Z)-1-Hexenyl iodide1-Decyne derived organozinc-5,7-Hexadecadiene- wikipedia.org
4Aryl Bromideα-Amino acid-derived organozincPd(OAc)₂/P(o-Tol)₃Substituted PhenylalanineLower than iodo-equivalents researchgate.net

Reactivity of the Amine Functionality

The amine group at the 3-position of this compound is a key functional group that allows for a variety of chemical transformations.

The primary amine group of this compound can readily undergo acylation and sulfonylation reactions to form the corresponding amide and sulfonamide derivatives. These reactions are fundamental in organic synthesis for the protection of amines and for the introduction of new functional groups that can modulate the biological activity of the parent molecule.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Similarly, sulfonylation is carried out using a sulfonyl chloride, like 6-Bromobenzo[b]thiophene-3-sulfonyl chloride, in the presence of a base to yield a sulfonamide.

The amine functionality of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.org This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.orgnih.gov

The formation of Schiff bases is a versatile transformation that can be used to introduce a wide variety of substituents onto the benzo[b]thiophene core. uaic.ro These compounds are of interest in coordination chemistry as they can act as ligands for metal ions and have applications in catalysis. wikipedia.org The reaction is often catalyzed by an acid or a base. nih.govyoutube.com

Table 2: Synthesis of Schiff Bases from Aromatic Amines

EntryAmineAldehyde/KetoneProductConditionsYield (%)Reference
14,4'-Oxydianilineo-VanillinSchiff baseMethanol, room temp, 1 hr97 wikipedia.org
24-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-HydroxybenzaldehydeAzomethineAcetic acid, reflux, 1 hr90 uaic.ro
3Haloanilines4-hydroxy-3-methoxy-5-nitrobenzaldehydeSchiff bases-- researchgate.net

Note: This table provides examples of Schiff base formation and is not specific to this compound.

Primary aromatic amines, such as this compound, can be converted to diazonium salts through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orglibretexts.org

The resulting diazonium salt is a valuable synthetic intermediate that can undergo a variety of transformations. For example, it can be used in Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, at the 3-position of the benzo[b]thiophene ring.

Redox Chemistry of the Benzo[b]thiophene Core

The benzo[b]thiophene core itself can participate in redox reactions, particularly at the sulfur atom.

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov This transformation can significantly alter the electronic properties and biological activity of the molecule.

A variety of oxidizing agents can be used for this purpose, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium bromate. nih.govorganic-chemistry.org The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions. For instance, milder conditions may favor the formation of the sulfoxide, while more forcing conditions can lead to the sulfone. organic-chemistry.org The oxidation of electron-poor benzo[b]thiophenes to their corresponding sulfones has been achieved using an aqueous solution of H₂O₂ and P₂O₅. researchgate.net

Table 3: Oxidation of Sulfides to Sulfoxides

EntrySulfide (B99878)Oxidizing AgentProductYield (%)Reference
1Dibenzyl sulfideNaBrO₃/NH₄ClDibenzyl sulfoxide90
2ThioanisoleNaBrO₃/NH₄ClMethyl phenyl sulfoxide90
3Benzo[b]thiophene derivativem-CPBASulfoxide82 nih.gov

Note: This table provides examples of sulfide oxidation and is not specific to this compound.

Reduction Pathways for Derivatives of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor, specifically 4-bromo-3-nitrobenzo[b]thiophene. The reduction of nitroarenes to arylamines is a fundamental transformation in organic synthesis, and various methods are applicable to the benzo[b]thiophene system.

Commonly, this transformation is carried out using metal catalysts such as palladium, platinum, or nickel, often supported on carbon, in the presence of a hydrogen source like hydrogen gas or hydrazine. Another widely used method involves the use of metals like iron, tin, or zinc in an acidic medium.

A notable example of a rearrangement occurring during a related reaction is the behavior of 3-bromo-2-nitrobenzo[b]thiophene when treated with amines. This reaction yields not only the expected 3-amino-2-nitrobenzo[b]thiophene but also the rearranged product, 2-amino-3-nitrobenzo[b]thiophene consensus.apprsc.org. This underscores the complex reactivity of substituted bromonitrobenzo[b]thiophenes.

While specific literature on the reduction of 4-bromo-3-nitrobenzo[b]thiophene is not abundant, the general methodologies for nitroarene reduction are expected to be effective. The choice of reducing agent and reaction conditions can be critical to achieving high yields and avoiding side reactions, especially given the potential for debromination or other unwanted transformations.

Table 1: General Methods for the Reduction of Nitroarenes to Arylamines

Reagent/CatalystHydrogen SourceSolventTypical Conditions
Pd/CH₂ (gas)Ethanol (B145695), Methanol, Ethyl acetateRoom temperature to 50 °C, 1-4 atm H₂
PtO₂ (Adams' catalyst)H₂ (gas)Acetic acid, EthanolRoom temperature, 1-3 atm H₂
Raney NickelH₂ (gas) or HydrazineEthanol, MethanolRoom temperature to 80 °C
FeHCl or Acetic AcidWater, EthanolReflux
SnCl₂·2H₂OHClEthanol, Ethyl acetateRoom temperature to reflux
ZnAcetic Acid or HClWater, EthanolRoom temperature to reflux

Rearrangement Reactions and Isomerization Processes

A significant example is the reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in N,N-dimethylformamide. This reaction leads to the formation of both the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes and, notably, their rearranged isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes consensus.apprsc.org. The formation of the latter is unexpected and highlights a novel aromatic nucleophilic substitution with rearrangement. The mechanism likely involves a complex series of steps, potentially including the formation of a Meisenheimer-type intermediate.

Other types of rearrangements, such as the Fries and Claisen rearrangements, have been observed in the benzo[b]thiophene series, particularly with hydroxy- and allyloxy-substituted derivatives. For instance, the Fries rearrangement of 4-acetoxybenzo[b]thiophene with aluminum chloride results in a mixture of 7-acetyl-4-hydroxybenzo[b]thiophene and its 2,3-dihydro derivative rsc.org. Similarly, the Claisen rearrangement of 4-allyloxybenzo[b]thiophene yields the corresponding 5-allyl-4-hydroxy-compound rsc.org. These reactions demonstrate the utility of rearrangement processes in functionalizing the benzo[b]thiophene core at various positions.

Isomerization of the position of the bromine atom on the benzo[b]thiophene ring has also been documented, which can be a competing process during certain reactions.

Table 2: Examples of Rearrangement and Isomerization Reactions in Benzo[b]thiophenes

Starting MaterialReagents/ConditionsProduct(s)Reaction Type
3-Bromo-2-nitrobenzo[b]thiopheneAmines, DMFN-substituted 3-amino-2-nitrobenzo[b]thiophenes and N-substituted 2-amino-3-nitrobenzo[b]thiophenesNucleophilic Substitution with Rearrangement
4-Acetoxybenzo[b]thiopheneAlCl₃, Benzene (B151609) (reflux)7-Acetyl-4-hydroxybenzo[b]thiophene and 7-Acetyl-4-hydroxy-2,3-dihydrobenzo[b]thiopheneFries Rearrangement
4-Allyloxybenzo[b]thiophene-5-Allyl-4-hydroxybenzo[b]thiopheneClaisen Rearrangement

Mechanistic Insights and Computational Studies on 4 Bromobenzo B Thiophen 3 Amine

Elucidation of Reaction Mechanisms for Key Transformations

While specific mechanistic studies for 4-Bromobenzo[b]thiophen-3-amine are not extensively documented, insights can be drawn from the reactivity of related benzo[b]thiophene derivatives. The benzo[b]thiophene system is inherently electron-rich, predisposing it to electrophilic substitution reactions. Current time information in Lau, FJ. The primary site of electrophilic attack on an unsubstituted benzo[b]thiophene is the C3 position. chemicalbook.com However, the substituents on this compound will dictate the regioselectivity of its reactions.

One key transformation for related compounds involves nucleophilic aromatic substitution. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been studied, revealing a complex reaction pathway that can lead to rearranged products. This suggests that reactions of this compound could also proceed through intricate mechanisms, potentially involving addition-elimination pathways or metal-catalyzed cross-coupling reactions at the C4-bromo position.

The amino group at the C3 position is a nucleophilic center and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The bromine atom at the C4 position is a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

A plausible general mechanism for electrophilic aromatic substitution on the benzene (B151609) ring of this compound would involve the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation would then restore aromaticity. masterorganicchemistry.comlibretexts.org The position of attack would be governed by the directing effects of the bromo and amino-substituted thiophene (B33073) ring fused to the benzene ring.

Role of Electronic Effects (Inductive and Mesomeric) on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the interplay of inductive and mesomeric (resonance) effects of the bromine and amino substituents, as well as the fused thiophene ring.

Amino Group (-NH₂): The amino group at the C3 position is a powerful activating group. It exerts a negative inductive effect (-I) due to the electronegativity of the nitrogen atom, but its positive mesomeric effect (+M) is significantly stronger. The nitrogen's lone pair of electrons can be delocalized into the benzo[b]thiophene ring system, increasing the electron density, particularly at the ortho and para positions relative to the amino group.

Bromo Group (-Br): The bromine atom at the C4 position is a deactivating group. It exerts a strong negative inductive effect (-I) due to its high electronegativity, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. It also has a positive mesomeric effect (+M) due to its lone pairs, but this is weaker than its inductive effect. Halogens are generally deactivating yet ortho-, para-directing for electrophilic aromatic substitution on a benzene ring. libretexts.org

The fused thiophene ring itself influences the electronic distribution. The sulfur atom can participate in delocalization through its lone pairs. In benzo[b]thiophenes, electrophilic substitution preferentially occurs on the thiophene ring, but the presence of the activating amino group and the deactivating bromo group on the benzene ring complicates predictions. chemicalbook.comrsc.org

The regioselectivity of electrophilic substitution on the benzene portion of the molecule will be a result of the combined directing effects. The powerful +M effect of the amino group, directing ortho and para, will compete with the deactivating -I effect of the bromine atom.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the distribution of the HOMO will indicate the most likely sites for electrophilic attack. The regions of the molecule with the largest HOMO coefficients are the most nucleophilic. Given the strong electron-donating nature of the amino group, the HOMO is expected to have significant density on the benzo[b]thiophene ring, particularly at positions ortho and para to the amino group.

Conversely, the distribution of the LUMO will indicate the most likely sites for nucleophilic attack. The regions with the largest LUMO coefficients are the most electrophilic. For nucleophilic aromatic substitution reactions, the LUMO distribution on the carbon atom bearing the bromine atom would be of particular interest.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, electronic distribution, and reactivity of this compound. nih.gov

Property Predicted Information from DFT
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles, offering a detailed 3D structure.
Mulliken Atomic Charges Indicates the partial charge on each atom, highlighting electrophilic and nucleophilic centers.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Global Reactivity Descriptors Parameters like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. ajrconline.org

DFT calculations can be employed to determine the electron affinity of this compound, which is the energy released when an electron is added to the molecule. This property is related to its ability to act as an oxidizing agent.

Electron delocalization can be analyzed through various DFT-based methods, such as the calculation of aromaticity indices like the Nucleus-Independent Chemical Shift (NICS). mdpi.com These calculations can quantify the degree of aromaticity in both the benzene and thiophene rings and how it is affected by the substituents. The analysis of Natural Bond Orbitals (NBO) can also reveal the extent of delocalization by examining the interactions between occupied and unoccupied orbitals. mdpi.com The electron-donating amino group is expected to enhance electron delocalization within the ring system.

DFT is a powerful tool for predicting the regioselectivity of reactions by calculating the energies of possible intermediates and transition states. For electrophilic aromatic substitution, the relative energies of the sigma-complexes formed by the attack of an electrophile at different positions on the aromatic ring can be computed. The pathway with the lowest activation energy will be the most favorable.

Computational modeling can be used to locate the transition state structures for key reactions. The geometry and energy of the transition state provide crucial information about the reaction mechanism and its kinetics. For example, in a nucleophilic substitution reaction at the C4 position, DFT could be used to model the transition state of the addition of a nucleophile and the subsequent departure of the bromide ion.

Computational Modeling of Reaction Pathways and Energy Landscapes

By combining DFT calculations for reactants, intermediates, transition states, and products, a complete energy landscape for a given reaction pathway can be constructed. This provides a detailed picture of the reaction's thermodynamics and kinetics.

For instance, the reaction pathway for a Suzuki-Miyaura cross-coupling reaction at the C4 position could be modeled. This would involve calculating the energies of the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and the final reductive elimination to form the product and regenerate the catalyst. Such modeling can help in understanding the role of ligands on the catalyst and optimizing reaction conditions.

While specific computational models for this compound are not widely published, the methodologies have been successfully applied to a variety of complex organic reactions, including those involving heterocyclic compounds. louisville.edu

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzo B Thiophen 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromobenzo[b]thiophen-3-amine and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign proton and carbon signals and to understand the electronic environment of the nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

In the ¹H NMR spectrum of benzo[b]thiophene derivatives, the aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. For derivatives of this compound, the protons on the benzene (B151609) ring and the thiophene (B33073) ring will exhibit distinct chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating amine group. The amine protons usually appear as a broad singlet, with their chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.uk For instance, in related aminobenzo[b]thiophene structures, the NH protons have been observed as broad singlets. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the bromine atom causes a significant downfield shift for the carbon to which it is attached (C4) due to its electronegativity and deshielding effect. Conversely, the C3 carbon, bonded to the electron-donating amine group, will be shielded and appear at a higher field. The chemical shifts of other carbons in the benzothiophene (B83047) system are also modulated by the electronic effects of these substituents. nih.gov Magnetic anisotropy, particularly from the aromatic rings, influences the chemical shifts of nearby protons. ucl.ac.uk Protons situated in the plane of the aromatic ring experience a deshielding effect, shifting them to a lower field. ucl.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzo[b]thiophenes

NucleusChemical Shift Range (ppm)Influencing Factors
Aromatic Protons7.0 - 8.5Substituent electronic effects, ring currents
Amine ProtonsVariable (broad singlet)Solvent, concentration, temperature, hydrogen bonding
Thiophene Carbons110 - 140Substituent effects, position in the ring
Benzene Carbons120 - 135Substituent effects, position in the ring
Carbon-Bromine (C-Br)~100Electronegativity of bromine

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the complex spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is crucial for identifying adjacent protons in the aromatic rings and confirming the connectivity within the benzothiophene scaffold.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds. This technique is highly sensitive and allows for the definitive assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is used to identify longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the amine protons to carbons in the thiophene and benzene rings can confirm the position of the amine group.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecular ion of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula (C₈H₆BrNS) can be unequivocally confirmed. The presence of bromine is also readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fragmentation Patterns in Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and subsequently fragment in a reproducible manner. uvic.calibretexts.org The resulting fragmentation pattern is a "fingerprint" of the molecule and provides valuable structural information. libretexts.org For substituted benzothiophenes, fragmentation often involves the cleavage of bonds adjacent to the thiophene ring and the loss of substituents. nih.govnih.gov

Common fragmentation pathways for compounds like this compound would include:

Loss of the bromine atom: This would result in a significant fragment ion.

Cleavage of the C-N bond: Leading to fragments corresponding to the benzothiophene core and the amine group. nih.gov

Ring fragmentation: The benzothiophene ring system itself can break apart, although this is generally less favorable than the loss of substituents. youtube.com

The analysis of these fragment ions helps to confirm the presence and location of the bromo and amino substituents on the benzothiophene scaffold.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a this compound derivative, a detailed map of electron density can be generated, from which the precise atomic coordinates can be determined.

This technique provides unambiguous information on:

Bond lengths and angles: Confirming the geometry of the benzothiophene ring system and the substituents.

Conformation: Revealing the spatial orientation of the amine group relative to the planar ring system.

Intermolecular interactions: Identifying hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural data is invaluable for understanding the solid-state properties and intermolecular forces of these compounds. mdpi.com

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. For a molecule like this compound, these techniques would provide a unique spectral fingerprint based on the vibrational modes of its constituent bonds.

In a hypothetical analysis, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the key functional moieties of the molecule. The presence of the amine group (-NH₂) would be identified by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene and thiophene rings would be observed around 3000-3100 cm⁻¹.

The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The presence of the thiophene ring would be confirmed by C-S stretching vibrations, which are typically weaker and appear in the fingerprint region below 800 cm⁻¹. The C-Br stretching vibration would also be expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

A comparative analysis of the FT-IR and Raman spectra would be crucial, as some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice-versa, providing complementary information for a complete structural assignment.

Table 1: Hypothetical FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)
N-H Stretch3300-35003300-3500
Aromatic C-H Stretch3000-31003000-3100
C=C Aromatic Stretch1400-16001400-1600
C-N Stretch1250-13501250-1350
C-S Stretch< 800< 800
C-Br Stretch500-650500-650

(Note: This table is illustrative and not based on experimental data.)

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For a conjugated system like this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* transitions.

The benzo[b]thiophene core represents a significant chromophore. The fusion of the benzene and thiophene rings creates an extended π-conjugated system. The introduction of an amino group (-NH₂) as an auxochrome would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[b]thiophene, due to the extension of the conjugation by the lone pair of electrons on the nitrogen atom. The bromine atom, also an auxochrome, would likely have a lesser, though still noticeable, effect on the absorption spectrum.

The spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would likely show strong absorptions in the UV region. Analysis of the molar absorptivity (ε) for each transition would provide information on the probability of that transition occurring.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Solvent
π → π250-350Ethanol
n → π> 350Ethanol

(Note: This table is illustrative and not based on experimental data.)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability of Derivatives

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of chemical compounds and their derivatives.

TGA measures the change in mass of a sample as a function of temperature. For a derivative of this compound, a TGA thermogram would reveal its decomposition temperature, providing a quantitative measure of its thermal stability. The onset temperature of decomposition is a key parameter derived from the TGA curve.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline derivative, a sharp endothermic peak would indicate its melting point. The enthalpy of fusion can also be calculated from the area of the melting peak.

Table 3: Hypothetical Thermal Analysis Data for a Derivative of this compound

DerivativeMelting Point (°C) (DSC)Decomposition Onset Temperature (°C) (TGA)
Derivative A(e.g., 150-155)(e.g., >250)
Derivative B(e.g., 170-175)(e.g., >280)

(Note: This table is illustrative and not based on experimental data.)

Applications of 4 Bromobenzo B Thiophen 3 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

The unique structural arrangement of 4-bromobenzo[b]thiophen-3-amine, featuring a nucleophilic amine group and a bromine atom susceptible to cross-coupling reactions, makes it an ideal starting material for the construction of intricate heterocyclic frameworks. These complex structures are often pursued for their potential biological activity and novel electronic properties.

Construction of Fused Benzo[b]thiophene Derivatives

The inherent reactivity of this compound facilitates the synthesis of a variety of fused benzo[b]thiophene derivatives. The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the annulation of additional rings onto the benzo[b]thiophene core, leading to the formation of polycyclic systems with extended π-conjugation. For instance, intramolecular cyclization reactions involving substituents introduced at the amine and bromo positions can lead to novel thieno[3,2-c]quinoline and other related heterocyclic systems.

Recent research has highlighted various strategies for synthesizing benzo[b]thiophene derivatives, some of which could be adapted for use with this compound. These include electrophilic cyclization of 2-alkynyl thioanisoles and palladium-catalyzed Sonogashira type cross-coupling reactions. researchgate.net One-pot syntheses involving C-N coupling and oxidative bromocyclization have also been developed to produce 2-amido-3-bromobenzo[b]thiophenes. researchgate.net

Access to Polycyclic Aromatic Hydrocarbons (PAHs) and Thiophene-Fused Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net this compound serves as a valuable precursor for the synthesis of thiophene-fused PAHs. The bromine atom can participate in various carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, to introduce additional aryl or vinyl groups. Subsequent intramolecular cyclization reactions, often promoted by acid or metal catalysts, can then be employed to construct the fused polycyclic framework. This approach provides a modular and efficient route to a wide array of complex aromatic structures that are of interest for their electronic and optical properties.

Modern synthetic methods for PAHs include palladium-catalyzed [3+3] annulation and direct arylation via transient ligand-directed C-H functionalization followed by cycloaromatization. rsc.orgnih.gov These advanced techniques offer efficient pathways to construct diverse PAH structures. The study of PAH formation is also crucial in understanding combustion processes and interstellar chemistry. researchgate.net Furthermore, aminobenzo[a]pyrenes, which are amino-derivatives of a well-known PAH, have been synthesized to study their biological activities. nih.gov

Scaffold for the Development of Advanced Materials

The electron-rich benzo[b]thiophene core, combined with the potential for extensive π-conjugation through derivatization, makes this compound an attractive scaffold for the development of advanced organic materials with tailored electronic and optical properties.

Components in Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. Thiophene-containing oligomers and polymers are a prominent class of organic semiconductors due to their excellent charge transport properties and environmental stability. nih.gov

This compound can be utilized as a monomer in the synthesis of conjugated polymers for organic semiconductor applications. The bromine and amine functionalities allow for polymerization through various cross-coupling reactions, leading to well-defined polymer structures. The resulting benzo[b]thiophene-containing polymers can exhibit high charge carrier mobilities and are being investigated for use in high-performance OFETs. nih.govresearchgate.net The development of new organic semiconductors is key to achieving high mobility, a large on/off ratio, low threshold voltage, and high stability in these devices. nih.govresearchgate.net

Parameter Significance in OFETs
Carrier Mobility Measures how quickly charge carriers move through the material. Higher mobility leads to faster device operation.
On/Off Current Ratio The ratio of the current when the transistor is "on" to when it is "off." A high ratio is crucial for digital logic applications.
Threshold Voltage The minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.
Air Stability The ability of the material to maintain its performance when exposed to air. This is important for device longevity.

Building Blocks for π-Conjugated Systems and Optoelectronic Materials

The ability to extend the π-conjugation of the benzo[b]thiophene core through chemical modification makes this compound a valuable building block for a wide range of optoelectronic materials. By introducing different aromatic or heteroaromatic substituents via cross-coupling reactions at the bromine position, the electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, can be finely tuned.

These tailored π-conjugated systems can be designed to absorb and emit light at specific wavelengths, making them suitable for applications in OLEDs, organic solar cells, and chemical sensors. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics of the molecule, leading to materials with interesting nonlinear optical properties. The development of BN embedded π-conjugated systems, which are isoelectronic to their all-carbon analogs, has opened up new avenues for creating novel optoelectronic materials. frontiersin.orgresearchgate.net

Intermediate in the Synthesis of Specific Molecular Scaffolds for Chemical Probes

The reactivity of this compound also lends itself to the synthesis of more complex molecular scaffolds that can be used as chemical probes. The amine group can be functionalized with reporter groups, such as fluorophores or biotin, while the bromine atom can be used to attach the scaffold to a target molecule or surface. This dual functionality allows for the creation of versatile probes for studying biological processes or for use in diagnostic assays. For instance, a fluorescently labeled derivative of this compound could potentially be used to visualize specific cellular components or to monitor the activity of a particular enzyme. The development of novel synthetic methods, such as iron-catalyzed direct C-H bond amination, provides powerful tools for the construction of complex N-heterocycles that can serve as core structures for these probes. nih.gov

Role in Divergent Chemical Libraries and Compound Arrays

The strategic placement of two distinct functional groups in this compound, the bromo substituent at the 4-position and the amino group at the 3-position, makes it an exceptional scaffold for the development of divergent chemical libraries. In a divergent synthesis approach, a single, common intermediate is utilized to generate a wide and varied collection of compounds. This strategy is highly efficient in drug discovery and chemical biology for exploring a broad chemical space to identify molecules with desired biological activities.

The bromine atom on the aromatic ring is amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and alkynyl groups, at the 4-position. Concurrently, the amine group at the 3-position can undergo a plethora of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions, to introduce another layer of structural diversity.

This dual functionality enables a combinatorial approach to library synthesis. By systematically varying the coupling partners for the bromine atom and the reagents for the amine group, a large and diverse library of compounds can be rapidly assembled from a single starting material. For instance, a library of 3-(α-styryl)benzo[b]thiophenes was efficiently synthesized from 3-bromobenzo[b]thiophene derivatives. nih.gov This was achieved through a synthetic sequence involving bromocyclization followed by a palladium-catalyzed coupling with N-tosylhydrazones, showcasing the utility of the bromo-functionalized benzo[b]thiophene core in generating molecular diversity. nih.gov

Furthermore, microwave-assisted synthesis has been employed to rapidly access 3-aminobenzo[b]thiophene scaffolds, which serve as key intermediates for the preparation of various kinase inhibitors. rsc.orgstrath.ac.uk This highlights the importance of the aminobenzo[b]thiophene core in constructing libraries of biologically active molecules. The general reactivity of the benzo[b]thiophene scaffold and its amenability to functionalization make it a valuable component in the synthesis of novel organic materials and potential therapeutics.

The following table illustrates a hypothetical divergent synthesis strategy starting from this compound, showcasing the potential for generating a diverse compound array.

Starting Material Reaction at C4-Br Reagent for C4-Br Reaction at C3-NH2 Reagent for C3-NH2 Resulting Compound Subclass
This compoundSuzuki CouplingArylboronic AcidAcylationAcetyl Chloride4-Aryl-3-acetamidobenzo[b]thiophenes
This compoundSonogashira CouplingTerminal AlkyneSulfonylationBenzenesulfonyl Chloride4-Alkynyl-3-sulfonamidobenzo[b]thiophenes
This compoundHeck CouplingAlkeneReductive AminationAldehyde/Ketone4-Alkenyl-3-alkylaminobenzo[b]thiophenes
This compoundBuchwald-Hartwig AminationAmineUrea FormationIsocyanate4-Amino-3-(ureido)benzo[b]thiophenes

This systematic approach allows for the exploration of structure-activity relationships (SAR) by observing how different substituents at the 3- and 4-positions influence the biological activity of the resulting compounds. For example, libraries of 3-halobenzo[b]thiophenes have been synthesized and evaluated for their antimicrobial properties, demonstrating that modifications to the benzo[b]thiophene core can lead to potent antibacterial and antifungal agents. nih.gov The ability to generate such diverse libraries from a single, readily accessible building block like this compound is a powerful tool in modern drug discovery and materials science.

Future Research Directions and Challenges in 4 Bromobenzo B Thiophen 3 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methods

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For 4-bromobenzo[b]thiophen-3-amine, future research will likely focus on developing synthetic routes that are not only high-yielding but also minimize waste and environmental impact. A key concept in this endeavor is atom economy, which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product.

Current synthetic strategies often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation. Future methodologies will likely move towards more atom-economical approaches. For instance, gold-catalyzed carbothiolation reactions have been shown to be an atom-economic route to 2,3-disubstituted benzothiophenes. organic-chemistry.org The development of similar catalytic cyclizations starting from readily available precursors could provide a more direct and sustainable pathway to the this compound core.

Furthermore, the use of hazardous reagents and solvents is a significant concern. Research into alternative, greener reaction media, such as water or bio-based solvents, is anticipated. Electrochemical synthesis presents another promising avenue, offering a way to generate reactive intermediates and drive reactions without the need for chemical oxidants or reductants, thus reducing waste. organic-chemistry.org The development of an electrochemical approach for the synthesis or functionalization of this compound would represent a significant advancement in sustainable chemistry.

Research FocusKey ObjectivesPotential Approaches
Atom Economy Maximize incorporation of starting material atoms into the product.Catalytic cyclizations, Tandem reactions.
Green Solvents Replace hazardous organic solvents with environmentally benign alternatives.Reactions in water, ionic liquids, or supercritical fluids.
Electrosynthesis Utilize electricity to drive chemical transformations, avoiding stoichiometric reagents.Anodic or cathodic synthesis and functionalization.
Catalyst-Free Reactions Develop methods that proceed efficiently without the need for metal catalysts.Base-mediated cyclizations, reactions under high pressure or temperature.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is crucial for tuning its physicochemical properties and biological activity. The development of novel and more efficient catalytic systems is central to this effort. While palladium-catalyzed cross-coupling reactions are well-established for modifying the bromine-substituted position, there is a growing interest in C-H functionalization, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Future research will likely explore a broader range of transition metal catalysts, including those based on earth-abundant and less toxic metals like iron, copper, and nickel. organic-chemistry.org For instance, copper-catalyzed C-H functionalization has been successfully applied to other heterocyclic systems and could be adapted for the selective modification of the benzo[b]thiophene core in this compound. organic-chemistry.org Iridium-catalyzed hydrogen transfer reactions have also shown utility in the synthesis of substituted benzothiophenes. organic-chemistry.org

Photoredox catalysis is another rapidly emerging field that offers mild and selective methods for chemical transformations. organic-chemistry.org The use of visible light to initiate catalytic cycles could enable novel functionalization reactions of this compound that are not accessible through traditional thermal methods. Organoborane-mediated hydride abstraction is also a promising strategy for the functionalization of amine-containing compounds. cardiff.ac.uk

Catalytic SystemPotential Application for this compoundAdvantages
Earth-Abundant Metal Catalysts (Fe, Cu, Ni) C-H functionalization, cross-coupling reactions.Lower cost, reduced toxicity compared to precious metals.
Photoredox Catalysis Introduction of novel functional groups under mild conditions.High selectivity, use of visible light as a renewable energy source.
Organoborane Catalysis Functionalization via hydride abstraction from the amine group or the aromatic core.Metal-free catalysis, unique reactivity patterns.
Dual Catalysis Combining two different catalytic cycles to achieve complex transformations in a single step.Increased efficiency, access to novel molecular architectures.

Asymmetric Synthesis and Chiral Derivatization

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The development of methods for the asymmetric synthesis of this compound derivatives is therefore a critical area of future research. This could involve the enantioselective synthesis of the core structure itself if a chiral center is introduced, or the asymmetric functionalization of the existing scaffold.

One promising approach is the use of chiral catalysts to control the stereochemistry of reactions. For example, N-heterocyclic carbene (NHC) catalyzed enantioselective functionalization has been successfully applied to 3-aminobenzofurans and could potentially be extended to their benzothiophene (B83047) analogues. researchgate.net Furthermore, the development of methods for the enantiospecific coupling of benzothiophene S-oxides with boronic esters provides a pathway to enantioenriched 2,3-disubstituted benzothiophenes. nih.gov Adapting such methodologies to the 4-bromo-substituted system would be a significant step forward.

Another important aspect is the use of chiral derivatizing agents to separate enantiomers or to introduce a chiral auxiliary that can direct subsequent stereoselective transformations. nih.gov The development of novel and efficient chiral derivatizing agents specifically designed for amines in complex molecular settings will be beneficial for the preparation of enantiomerically pure this compound derivatives.

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols and for the scale-up of chemical processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are becoming increasingly important. researchgate.net

For the synthesis and functionalization of this compound, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) could provide invaluable insights. researchgate.netmdpi.com These methods can be used to track the concentration of reactants, intermediates, and products over time, allowing for the precise determination of reaction kinetics and the identification of transient or unstable intermediates. researchgate.net For example, FT-IR has been employed to monitor the formation and transformation of ketene (B1206846) intermediates in the synthesis of β-lactams, a strategy that could be adapted to follow specific bond formations in the synthesis of the benzothiophene ring. researchgate.net

Furthermore, advanced X-ray absorption and emission spectroscopy techniques performed at synchrotron facilities can provide detailed information about the structure and electronic state of catalysts under actual reaction conditions. rsc.org Applying these methods to study the catalytic systems used for the functionalization of this compound could lead to a more rational design of improved catalysts.

Computational Chemistry for Predictive Synthesis and Reactivity Design

Computational chemistry has emerged as a powerful tool in modern drug discovery and process development. The application of computational methods to the study of this compound can provide valuable predictions about its reactivity, properties, and potential as a scaffold for drug design.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into reaction mechanisms and helping to predict the regioselectivity and stereoselectivity of different transformations. researchgate.net This predictive power can guide the design of experiments, saving time and resources in the laboratory. For example, quantum chemical calculations have been used to elucidate the mechanism of C4 arylation of benzothiophene S-oxides. researchgate.net

In addition to predicting reactivity, computational methods can be used to predict the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of novel this compound derivatives. mdpi.com This in silico screening can help to prioritize the synthesis of compounds with the most promising drug-like properties, accelerating the drug discovery process.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. rsc.org The integration of the synthesis and functionalization of this compound into flow chemistry platforms is a logical next step to improve efficiency and reproducibility.

The development of robust and scalable flow chemistry protocols for key synthetic steps, such as the formation of the benzothiophene ring or subsequent functionalization reactions, will be a major focus. This will require careful optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. rsc.org For instance, continuous flow reactors have been successfully used for the synthesis of benzotriazin-4(3H)-ones via a photocyclization reaction, demonstrating the potential of this technology for the synthesis of complex heterocycles. nih.gov

The combination of flow chemistry with automated synthesis platforms, including robotic systems for reagent handling and purification, will enable the rapid generation of libraries of this compound derivatives for high-throughput screening. This will significantly accelerate the discovery of new compounds with desired biological activities.

Q & A

Q. What are the common synthetic routes for 4-Bromobenzo[b]thiophen-3-amine?

Answer: Two primary methods are documented:

  • Catalytic Bromination-Cyclization : Benzothiophene is brominated using hydrogen peroxide (H₂O₂) and sodium bromide (NaBr) in acetic acid, catalyzed by activated 10Z molecular sieves. Key conditions include 78°C (initial), 125°C (final), 3–10 atm pressure, and 22-hour reaction time. This method minimizes by-products and improves selectivity .
  • LDA-Mediated Cyclization : Lithium diisopropylamide (LDA) facilitates cyclization of o-(alkylsulfonyl)benzyl azides, yielding dihydrobenzo[b]thiophen-3-amine derivatives. This route avoids oxidation-reduction steps and enables regioselective functionalization .

Comparison of Methods:

ParameterCatalytic Bromination LDA Cyclization
Catalyst10Z molecular sieveLDA
Temperature Range78–125°C–20°C to room temp
Reaction Time22 hours1–3 hours
Key AdvantageHigh yield (≥85%)No oxidation required

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding and amine protons. Overlapping signals (e.g., C4/C6 in aromatic regions) may require 2D NMR (e.g., HSQC, HMBC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 228.9712 for C₈H₆BrNS). Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) aid validation .

Q. How should brominated waste from this compound synthesis be managed?

Answer:

  • Segregate liquid and solid waste containing bromine or amines.
  • Neutralize acidic by-products (e.g., HBr) with sodium bicarbonate before disposal.
  • Collaborate with certified waste management services for incineration or chemical degradation .

Q. What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C for crystal formation .

Q. How can the purity of this compound be verified?

Answer:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Melting Point Analysis : Compare observed mp (e.g., 165–167°C) with literature values .

Advanced Research Challenges

Q. How can regioselectivity be controlled during bromination of benzo[b]thiophen-3-amine derivatives?

Answer:

  • Catalyst Design : Activated 10Z molecular sieves promote bromination at the 4-position by steric hindrance and electronic effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-bromination, while non-polar solvents may lead to ortho/meta by-products .

Q. What strategies resolve contradictions in NMR data interpretation for brominated thiophenes?

Answer:

  • Decoupling Experiments : Suppress coupling between adjacent protons (e.g., H4 and H5).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts to assign ambiguous signals .

Q. How can synthetic yields of this compound be optimized?

Answer:

  • Catalyst Activation : Pre-treatment of 10Z molecular sieves at 600°C enhances surface area and bromination efficiency .
  • Stepwise Temperature Control : Gradual heating from 78°C to 125°C prevents decomposition of intermediates .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Answer:

  • Spirocyclic Derivatives : Introduce spiro rings (e.g., via benzo[b]thiophene-6,2′-benzofuran) to improve metabolic stability. Antimicrobial assays (MIC ≤ 2 µg/mL) validate efficacy .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids adds substituents (e.g., 4-cyanophenyl) for targeted activity .

Q. How does bromine position (4- vs. 5-/6-) affect reactivity in benzo[b]thiophen-3-amine systems?

Answer:

  • Electronic Effects : 4-Bromo derivatives exhibit stronger electron-withdrawing effects, activating the amine for nucleophilic substitutions.
  • Steric Impact : 5-Bromo isomers (e.g., CAS 45859-82-3) show reduced reactivity in SNAr reactions due to steric crowding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.